1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane
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Overview
Description
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane is a synthetic organic compound characterized by its unique structure, which includes two thiazole rings and a diazepane core
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazoles, the core structure of this compound, have been found to affect a variety of biochemical pathways. They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities
Pharmacokinetics
The study of admet properties is a crucial aspect of evaluating the pharmacological potential of a compound .
Result of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Action Environment
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-chloro-1,3-thiazole derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of thiazole derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]piperazine: Similar structure but with a piperazine core instead of diazepane.
Benzothiazole derivatives: Compounds with a benzene ring fused to a thiazole ring, often used in medicinal chemistry.
Isothiazole derivatives: Compounds with a nitrogen atom in the thiazole ring, known for their antimicrobial properties.
Uniqueness
1,4-Bis[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepane is unique due to its diazepane core, which imparts specific chemical and biological properties
Properties
IUPAC Name |
2-chloro-5-[[4-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,4-diazepan-1-yl]methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N4S2/c14-12-16-6-10(20-12)8-18-2-1-3-19(5-4-18)9-11-7-17-13(15)21-11/h6-7H,1-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCCHDYWKSTIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)CC2=CN=C(S2)Cl)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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